molecular formula C4H10Zn B8774751 zinc;ethane

zinc;ethane

Cat. No.: B8774751
M. Wt: 123.5 g/mol
InChI Key: IPSRAFUHLHIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]

Industrial Production Methods

Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.

Chemical Reactions Analysis

Types of Reactions

Diethylzinc undergoes several types of chemical reactions, including:

    Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.

    Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.

    Addition: Diethylzinc can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Oxidation: Requires exposure to air or oxygen.

    Substitution: Typically involves halides or other electrophiles.

    Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).

Major Products

    Oxidation: Zinc oxide and ethane.

    Substitution: Various organozinc compounds.

    Addition: Alcohols.

Scientific Research Applications

Diethylzinc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

    Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.

    Diethylmagnesium: Contains magnesium instead of zinc.

    Diethylaluminum chloride: Contains aluminum and a chloride group.

Uniqueness

Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .

Properties

Molecular Formula

C4H10Zn

Molecular Weight

123.5 g/mol

IUPAC Name

zinc;ethane

InChI

InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2

InChI Key

IPSRAFUHLHIWAR-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].C[CH2-].[Zn+2]

Origin of Product

United States

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